molecular formula C5H10O2S B3427704 Methyl 2-(methylthio)propionate CAS No. 61366-76-5

Methyl 2-(methylthio)propionate

Cat. No. B3427704
CAS RN: 61366-76-5
M. Wt: 134.20 g/mol
InChI Key: QMPSBIWJVUCDKV-UHFFFAOYSA-N
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Description

“Methyl 2-(methylthio)propionate” is a chemical compound with the molecular formula C5H10O2S . It has a molecular weight of 134.20 g/mol . This compound is used in the contribution of overall aroma perception of the ripe fruit . It is immiscible with water and incompatible with strong oxidizing agents .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(methylthio)propionate” can be represented by the SMILES string CC(C(=O)OC)SC . The InChI Key for this compound is QMPSBIWJVUCDKV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-(methylthio)propionate” is a compound with a molecular weight of 134.20 g/mol . It is immiscible with water . The refractive index of this compound is 1.462 .

Scientific Research Applications

Environmental and Health Impacts

  • Toxicological Insights : Aldicarb, chemically related to Methyl 2-(methylthio)propionate, has been studied for its potential toxic effects on mammals. Despite its acute toxicity, there's no evidence suggesting long-term adverse health impacts such as carcinogenic or teratogenic effects. The primary mechanism of toxicity is reversible cholinesterase inhibition, with rapid metabolism and excretion in mammals (Risher, Mink, & Stara, 1987).

Metabolic Pathways and Microbial Degradation

  • Microbial Metabolism of Propionate : Propionate, a structurally related compound, plays a significant role in the human gut as a health-promoting microbial metabolite, influencing lipid metabolism and reducing the risk of colon cancer. Dietary strategies to enhance microbial propionate production could offer health benefits (Hosseini, Grootaert, Verstraete, & van de Wiele, 2011).

Environmental Applications

  • Biodegradation of Herbicides : Research on the microbial degradation of aryloxyphenoxy-propionate herbicides, which share functional similarities with Methyl 2-(methylthio)propionate, provides insights into the environmental fate of such chemicals. Understanding the microbial resources and metabolic pathways involved in their breakdown is crucial for developing strategies to mitigate environmental contamination (Zhou et al., 2018).

Methodological Approaches in Research

  • Statistical Methods in Comparative Studies : The comparison of methionine sources in research, including those structurally related to Methyl 2-(methylthio)propionate, underscores the importance of using appropriate statistical models. This is vital for accurately assessing the bioefficacy and environmental impact of different compounds (Kratzer & Littell, 2006).

Safety And Hazards

“Methyl 2-(methylthio)propionate” is incompatible with strong oxidizing agents . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention . If ingested, clean mouth with water and drink afterwards plenty of water . If inhaled, remove to fresh air .

properties

IUPAC Name

methyl 2-methylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-4(8-3)5(6)7-2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPSBIWJVUCDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338319
Record name methyl 2-(methylthio)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(methylthio)propionate

CAS RN

33178-98-2, 61366-76-5
Record name methyl 2-(methylthio)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-METHYLTHIOPROPIONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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